N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
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Overview
Description
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroquinazolinone core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research suggests it may have therapeutic potential in treating diseases such as cancer and inflammation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share structural similarities.
Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine are related due to the presence of the methoxyphenyl group.
Uniqueness
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
351163-44-5 |
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Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C17H17N3O3/c1-10(21)19-17-18-9-14-15(20-17)7-12(8-16(14)22)11-3-5-13(23-2)6-4-11/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
JYAHUPJSYMRNRP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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